

Bromal Hydrate: A Versatile Precursor for the Synthesis of Brominated Intermediates

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Compound of Interest

Compound Name: Bromal hydrate

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Bromal hydrate, the geminal diol of tribromoacetaldehyde (bromal), is a crystalline solid with established utility as a precursor in the synthesis of various brominated organic compounds. Its reactivity is primarily centered around the electron-deficient carbon atom bonded to three bromine atoms, making it a valuable source of the tribromomethyl (CBr_3) group and a key starting material for haloform reactions. These application notes provide detailed protocols and workflows for utilizing **bromal hydrate** in the synthesis of brominated intermediates, with a focus on its most prominent application in the preparation of bromoform.

Physicochemical Properties of Bromal Hydrate

A thorough understanding of the physical and chemical properties of **bromal hydrate** is essential for its safe and effective use in synthesis.

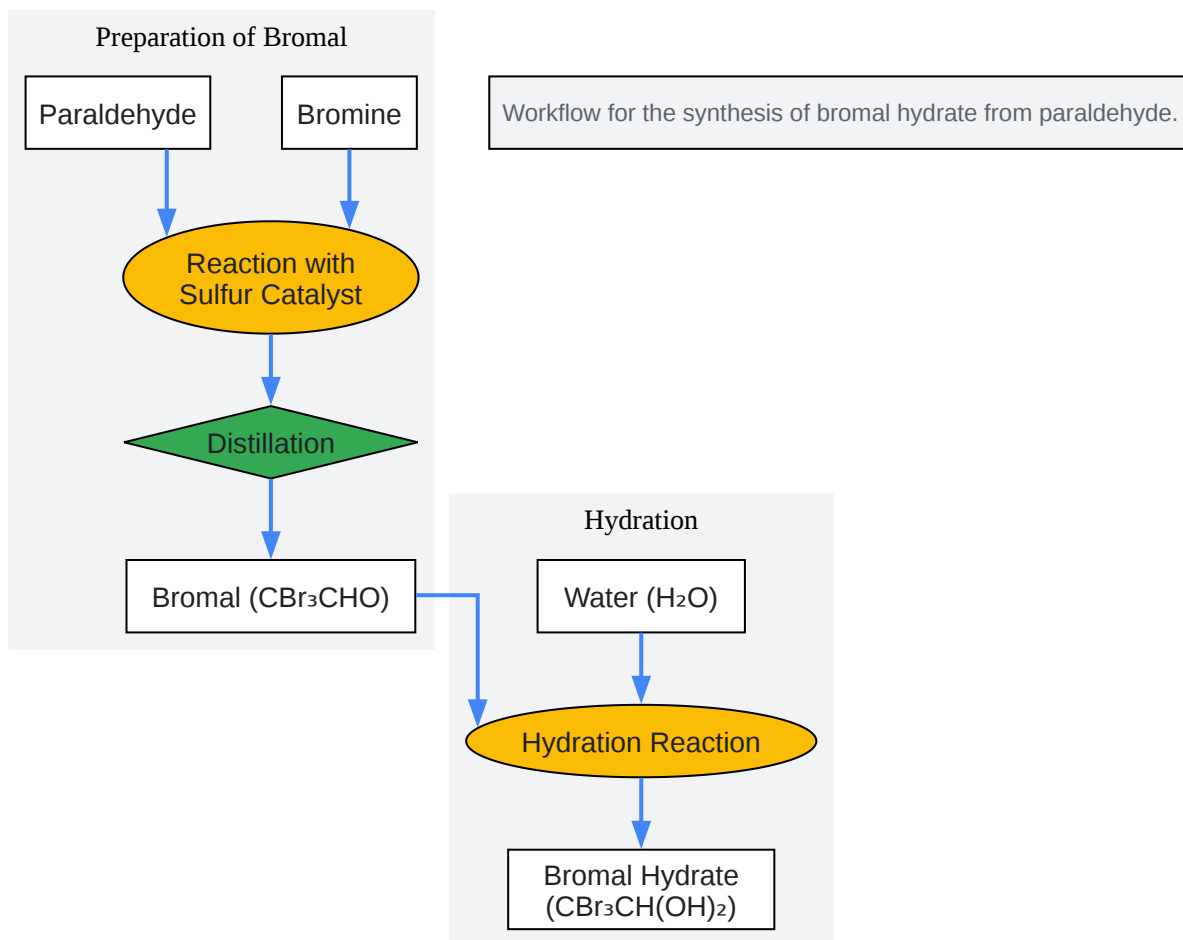
Property	Value	Reference
Molecular Formula	$C_2H_3Br_3O_2$	[1]
Molecular Weight	298.756 g/mol	[1]
Appearance	White crystalline solid	[1]
Melting Point	53.5 °C	[1]
Solubility	Soluble in water, ethanol, diethyl ether, chloroform, and glycerin.	[1]

Synthesis of Bromal Hydrate from Bromal

Bromal hydrate is readily formed by the reaction of bromal (tribromoacetaldehyde) with water.

[1] This reaction is a reversible hydration of the aldehyde.

Experimental Workflow: Synthesis of Bromal Hydrate



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Caption: Workflow for the synthesis of **bromal hydrate** from paraldehyde.

Experimental Protocol: Synthesis of Bromal

This protocol is adapted from a standard organic synthesis procedure.^[2]

Materials:

- Paraldehyde (dried over calcium chloride)
- Bromine (dried by shaking with concentrated sulfuric acid)
- Sulfur (catalyst)

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Dropping funnel
- Reflux condenser
- Gas trap
- Distillation apparatus

Procedure:

- In a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, place 720 g (4.5 moles) of dry bromine and 1.5 g of sulfur.
- Connect the top of the condenser to a gas trap to handle the evolved hydrogen bromide.
- Slowly add 69 g (0.52 mole) of dry paraldehyde to the stirred bromine solution over approximately 4 hours. The reaction is exothermic.
- After the addition is complete, heat the mixture at 60-80°C for two hours.
- Distill the reaction mixture, collecting the fraction that boils between 155-175°C.
- Redistill the collected fraction under reduced pressure to obtain pure bromal. The expected yield is 220-240 g (52-57%).^[2]

Experimental Protocol: Synthesis of Bromal Hydrate

Materials:

- Bromal
- Distilled water

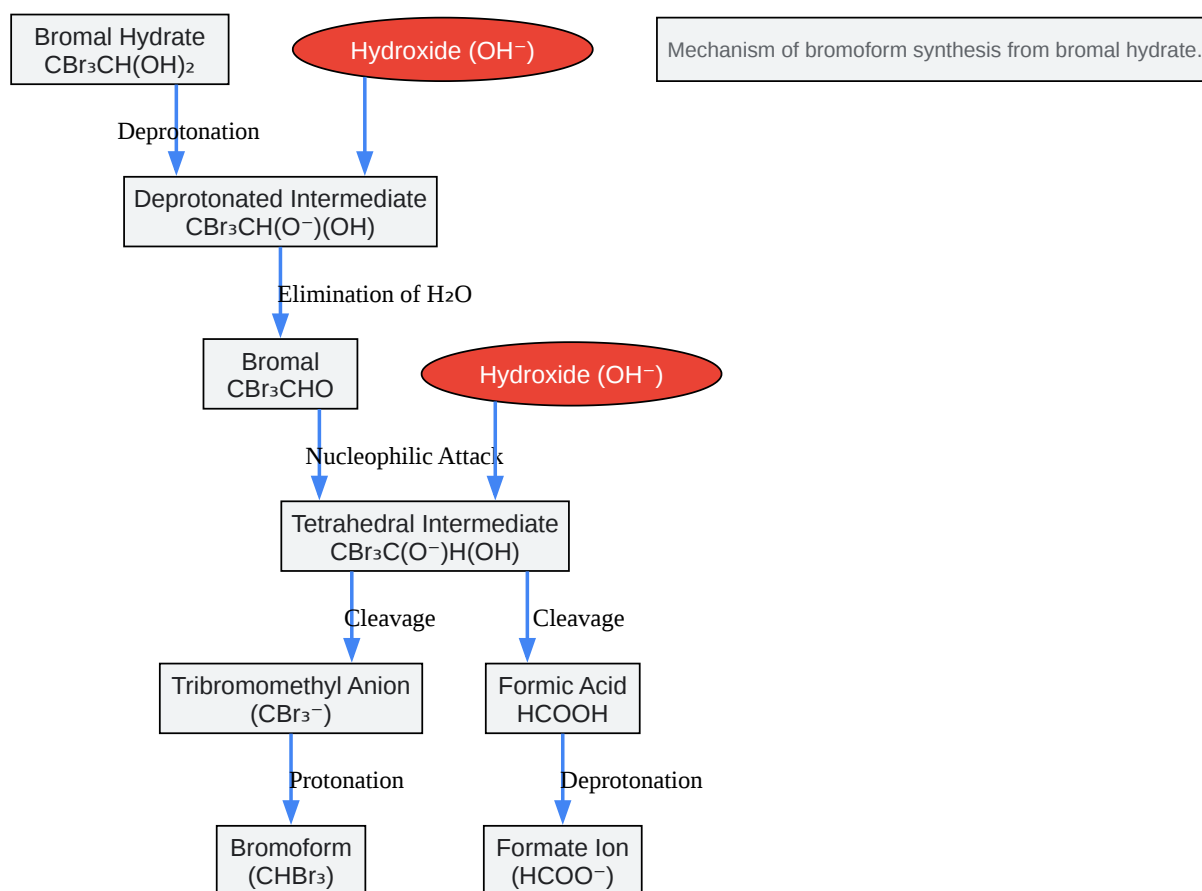
Procedure:

- Carefully add bromal to a minimal amount of distilled water with stirring.
- The reaction is exothermic and results in the formation of solid **bromal hydrate**.
- The **bromal hydrate** can be recrystallized from a small amount of water to purify it.

Application: Synthesis of Bromoform from Bromal Hydrate via the Haloform Reaction

The most significant application of **bromal hydrate** is as a precursor to bromoform (CHBr_3) through the haloform reaction.^[3] This reaction involves the cleavage of the C-C bond in the presence of a base.

Signaling Pathway: Haloform Reaction Mechanism



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Caption: Mechanism of bromoform synthesis from **bromal hydrate**.

Experimental Protocol: Synthesis of Bromoform

This protocol is a general representation of the haloform reaction.

Materials:

- **Bromal hydrate**
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution
- Water
- Separatory funnel
- Distillation apparatus

Procedure:

- Dissolve **bromal hydrate** in water in a round-bottom flask.
- Slowly add a solution of sodium hydroxide or potassium hydroxide to the **bromal hydrate** solution with stirring. The reaction is exothermic and should be cooled in an ice bath.
- Continue stirring until the reaction is complete. The formation of a dense, immiscible layer of bromoform will be observed.
- Transfer the reaction mixture to a separatory funnel and separate the lower bromoform layer.
- Wash the bromoform layer with water, then with a dilute solution of sodium bicarbonate, and finally with water again.
- Dry the bromoform over anhydrous calcium chloride.
- Purify the bromoform by distillation.

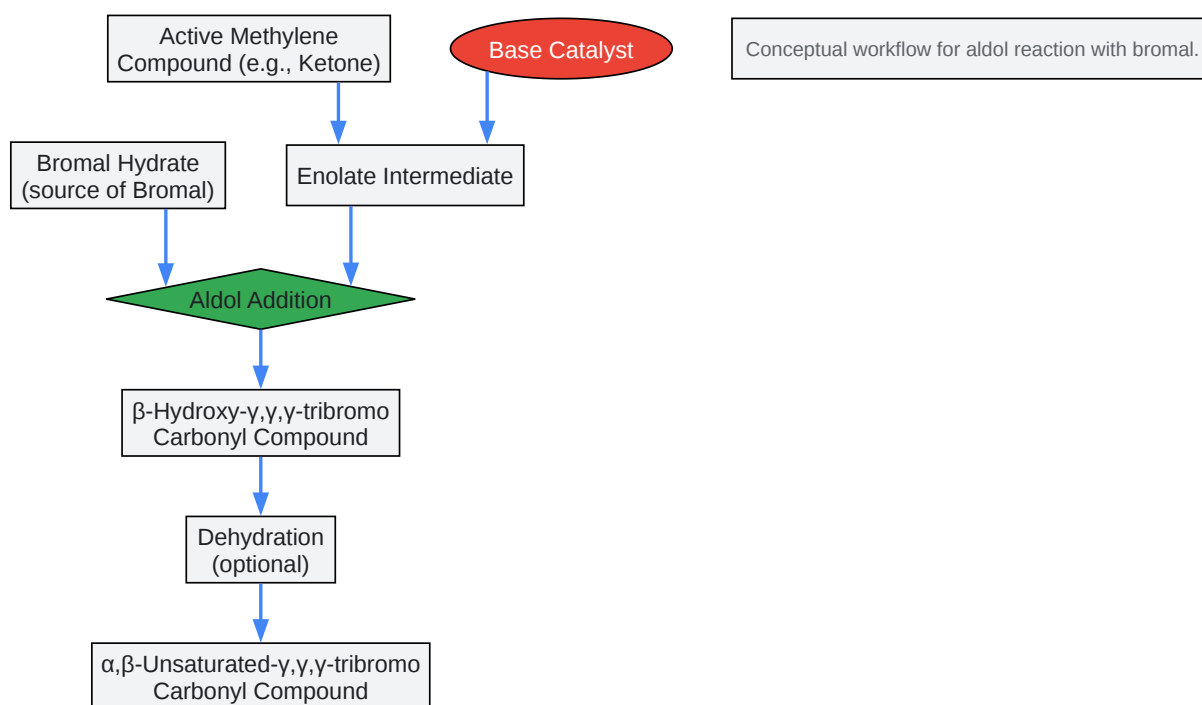
Quantitative Data:

Reactant	Base	Solvent	Reaction Time	Temperature	Yield of Bromoform
Bromal Hydrate	NaOH	Water	1-2 hours	0-10 °C	Typically high, >80%
Bromal Hydrate	KOH	Water	1-2 hours	0-10 °C	Typically high, >80%

Potential Applications: Bromal Hydrate in Aldol-Type Reactions

While less documented, the electrophilic nature of the carbonyl carbon in bromal (in equilibrium with **bromal hydrate**) suggests its potential as an electrophile in aldol-type condensation reactions with enolizable ketones or other active methylene compounds. This would provide a pathway to β -hydroxy- γ,γ,γ -tribromo carbonyl compounds, which are versatile synthetic intermediates.

Logical Relationship: Conceptual Aldol Reaction Workflow



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Caption: Conceptual workflow for aldol reaction with bromal.

Further research is warranted to explore the synthetic utility of **bromal hydrate** in such transformations to expand the repertoire of brominated intermediates accessible from this precursor.

Conclusion

Bromal hydrate serves as a readily available and effective precursor for the synthesis of bromoform. The haloform reaction provides a reliable and high-yielding route to this important brominated solvent and reagent. While its application in other areas of organic synthesis is less explored, its chemical properties suggest potential for the development of novel synthetic methodologies for accessing complex brominated molecules relevant to the pharmaceutical and agrochemical industries. The protocols and workflows provided herein offer a solid foundation for researchers to utilize **bromal hydrate** in their synthetic endeavors.

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